molecular formula C14H15NO B13607375 1-(3-Phenoxyphenyl)ethan-1-amine

1-(3-Phenoxyphenyl)ethan-1-amine

Cat. No.: B13607375
M. Wt: 213.27 g/mol
InChI Key: KRCZPHITDAGPPK-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C14H15NO It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form 3-phenoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of 3-phenoxy-β-nitrostyrene in the presence of a palladium catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Phenoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Phenoxyphenyl)ethan-1-amine
  • 1-(3-Methoxyphenyl)ethan-1-amine
  • 1-(3-Hydroxyphenyl)ethan-1-amine

Comparison: 1-(3-Phenoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(3-phenoxyphenyl)ethanamine

InChI

InChI=1S/C14H15NO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,15H2,1H3

InChI Key

KRCZPHITDAGPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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